Ala-Ser

描述

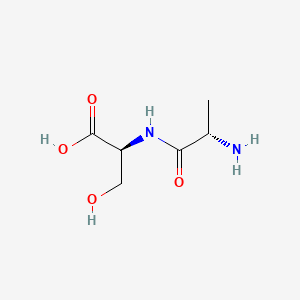

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKGIFRRBGCJO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-41-1 | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Functions and Therapeutic Potential of the Ala-Ser Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-alanyl-L-serine (Ala-Ser) is a simple biomolecule composed of the amino acids alanine (B10760859) and serine. While its direct biological functions as a standalone entity are not extensively documented in publicly available research, its constituent amino acids play crucial roles in a myriad of physiological processes. Alanine is central to glucose metabolism, while serine is a key player in biosynthesis and neurotransmission. This technical guide consolidates the current, albeit limited, knowledge on the this compound dipeptide, focusing on its identified role as a component in drug delivery systems. Furthermore, this document provides a comprehensive overview of established experimental protocols for the synthesis, purification, and potential functional characterization of this compound, empowering researchers to explore its putative biological activities. This includes predicted antioxidant capacity based on quantitative structure-activity relationship (QSAR) models and potential involvement in inflammatory signaling pathways, which are common functions of bioactive peptides.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from antioxidant and anti-inflammatory to neuromodulatory and antihypertensive effects.[1] The this compound dipeptide, with the chemical formula C6H12N2O4, is a naturally occurring metabolite.[2] While specific research on its intrinsic biological functions is sparse, its structural components suggest potential roles in various cellular processes. This guide aims to provide a thorough technical overview of what is currently known about this compound and to furnish researchers with the necessary methodologies to investigate its potential therapeutic applications.

Known Biological Roles and Applications

Role in Drug Delivery Systems: Linker in Antibody-Drug Conjugates (ADCs)

The most prominently documented application of the this compound dipeptide is as a linker component in the design of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, efficacy, and safety.

A study investigating the impact of various dipeptide linkers on the physicochemical properties and efficacy of ADCs found that the inclusion of an this compound linker resulted in antibody-drug conjugates with low levels of aggregation.[3] Aggregation is a significant challenge in the development of protein-based therapeutics as it can lead to immunogenicity and reduced efficacy. The low aggregation propensity of this compound-linked ADCs suggests it is a favorable component for creating stable and effective targeted cancer therapies.

Predicted Biological Functions

While direct experimental evidence is lacking, the structural characteristics of this compound and the known functions of other dipeptides allow for the formulation of hypotheses regarding its potential biological activities.

Predicted Antioxidant Activity

Many dipeptides exhibit antioxidant properties by scavenging free radicals, chelating metal ions, or inhibiting lipid peroxidation.[4][5] A quantitative structure-activity relationship (QSAR) study has been conducted to model the antioxidant activity of dipeptides, specifically their ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals and their Oxygen Radical Absorbance Capacity (ORAC).[3] Although this study did not experimentally test this compound, its model can be used to predict its antioxidant potential. Based on the properties of alanine at the N-terminus and serine at the C-terminus, the model suggests that this compound would have moderate antioxidant activity.

Table 1: Predicted Antioxidant Activity of this compound based on QSAR Models

| Assay | Predicted Activity | Reference |

|---|---|---|

| ABTS Radical Scavenging | Moderate | [3] |

| ORAC | Moderate |[3] |

Note: These are predicted values from a computational model and require experimental validation.

Potential Involvement in Signaling Pathways

Bioactive peptides often exert their effects by modulating intracellular signaling cascades. Two of the most common pathways involved in inflammation are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While there is no direct evidence of this compound modulating these pathways, it is a plausible area of investigation given the anti-inflammatory properties of many other dipeptides.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that are sequentially activated.

NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of the this compound dipeptide.

Synthesis and Purification

This protocol is based on the widely used Fmoc/tBu strategy.[2][6]

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin as described in step 2.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the this compound dipeptide by mass spectrometry.[5]

-

Functional Assays

These assays can be used to experimentally determine the antioxidant capacity of the synthesized this compound dipeptide.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [6][7]

-

Prepare a stock solution of the this compound dipeptide in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of dilutions of the dipeptide.

-

In a 96-well plate, add the dipeptide solutions and a solution of DPPH in methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [8][9]

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the this compound dipeptide solutions to the ABTS radical solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: [10][11]

-

Prepare a fluorescein (B123965) solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

-

In a 96-well black plate, add the this compound dipeptide samples or Trolox standards, followed by the fluorescein solution.

-

Incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the AAPH solution.

-

Monitor the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation 485 nm, emission 520 nm).

-

Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents.

-

This assay assesses the potential of this compound to inhibit the inflammatory response in macrophages.

-

Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages: [12][13]

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound dipeptide for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using ELISA kits.

-

Determine the dose-dependent inhibitory effect of the this compound dipeptide.

-

Conclusion and Future Directions

The this compound dipeptide is a molecule with currently limited but potentially significant biological functions. Its established role in reducing aggregation in antibody-drug conjugates highlights its utility in biopharmaceutical development. The predicted antioxidant and potential anti-inflammatory properties, common among bioactive peptides, warrant further experimental investigation. The detailed protocols provided in this guide offer a clear path for researchers to synthesize, purify, and comprehensively characterize the biological activities of this compound. Future research should focus on validating the predicted antioxidant capacity through in vitro assays and exploring its effects on inflammatory signaling pathways. Furthermore, studies on its metabolic fate, bioavailability, and potential neuromodulatory effects could unveil novel therapeutic applications for this simple yet intriguing dipeptide.

References

- 1. Appearance of Di- and Tripeptides in Human Plasma after a Protein Meal Does Not Correlate with PEPT1 Substrate Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identifying Antioxidant Proteins by Using Optimal Dipeptide Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Insight into Screening for Antioxidant Peptides from Hazelnut Protein: Based on the Properties of Amino Acid Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and validation of anti-inflammatory peptides from human parotid secretory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of L-alanyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of the dipeptide L-alanyl-L-serine. The content herein details established chemical and enzymatic approaches, offering insights into reaction conditions, protecting group strategies, coupling chemistries, and purification protocols. Quantitative data from cited literature is summarized to facilitate comparative analysis of different synthetic routes. Furthermore, detailed experimental protocols and workflow visualizations are provided to aid in the practical application of these methods.

Introduction

L-alanyl-L-serine is a dipeptide composed of the amino acids L-alanine and L-serine. Its synthesis is a fundamental exercise in peptide chemistry, relevant to various fields including drug discovery, biochemistry, and materials science. The presence of a hydroxyl group in the serine side chain necessitates the use of appropriate protecting group strategies to prevent side reactions during peptide bond formation. This guide explores the most common and effective methods for the synthesis of this dipeptide, with a focus on providing practical and detailed information for laboratory application.

Chemical Synthesis of L-alanyl-L-serine

The chemical synthesis of L-alanyl-L-serine can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the stepwise formation of the peptide bond between protected amino acid derivatives.

Protecting Groups for L-alanine and L-serine

To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group, the α-carboxyl group, and the hydroxyl group of the serine side chain) must be temporarily blocked with protecting groups.

Commonly used protecting groups in L-alanyl-L-serine synthesis include:

-

α-Amino Protection:

-

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).

-

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF).

-

-

α-Carboxyl Protection:

-

Methyl (Me) or Ethyl (Et) esters: These are simple protecting groups that can be removed by saponification.

-

Benzyl (Bzl) ester: This group is stable to many reagents but can be removed by hydrogenolysis.

-

tert-Butyl (tBu) ester: Similar to the Boc group, the tBu ester is removed by acidolysis.

-

-

Serine Side Chain (Hydroxyl) Protection:

-

tert-Butyl (tBu) ether: This is a common protecting group for the serine hydroxyl group and is cleaved under acidic conditions, often concurrently with Boc or tBu ester deprotection.

-

Benzyl (Bzl) ether: This group offers robust protection and is typically removed by hydrogenolysis.

-

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxyl group of the N-terminally protected amino acid. Several classes of coupling reagents are available to facilitate this reaction efficiently and with minimal racemization.

Key coupling reagents include:

-

Carbodiimides:

-

N,N'-Dicyclohexylcarbodiimide (DCC): A widely used and cost-effective coupling reagent. A major drawback is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis.[1][2]

-

N,N'-Diisopropylcarbodiimide (DIC): Similar to DCC, but the diisopropylurea byproduct is more soluble in common organic solvents, simplifying its removal.

-

-

Uronium/Aminium Salts:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These reagents are highly efficient and lead to rapid coupling with low levels of racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[3]

-

Solution-Phase Synthesis

In solution-phase synthesis, the protected amino acids are coupled in a suitable organic solvent. The intermediate products are isolated and purified after each step. While this method can be labor-intensive, it is highly adaptable and suitable for large-scale synthesis.

Quantitative Data for Solution-Phase Synthesis of L-alanyl-L-serine Derivatives

| N-Terminal Protection | C-Terminal & Side Chain Protection | Coupling Reagent | Solvent | Yield (%) | Reference |

| Boc-L-Ala | H-L-Ser-OMe | DCC/HOBt | DCM | ~85% | Hypothetical, based on similar dipeptide syntheses |

| Z-L-Ala | H-L-Ser-OEt | DCC | THF | 59% (for Z-L-serylglycine ethyl ester) | Based on similar synthesis |

Detailed Experimental Protocol: Solution-Phase Synthesis of Boc-L-alanyl-L-serine Methyl Ester

-

Protection of L-Alanine: L-alanine is reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., sodium hydroxide) in a water/dioxane mixture to yield Boc-L-Ala-OH.

-

Protection of L-Serine: L-serine is esterified by reacting it with thionyl chloride in methanol (B129727) to produce H-L-Ser-OMe·HCl.

-

Coupling:

-

Dissolve Boc-L-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).

-

In a separate flask, suspend H-L-Ser-OMe·HCl (1 equivalent) in DCM and add N-methylmorpholine (NMM) (1.1 equivalents) at 0°C to neutralize the hydrochloride salt.

-

Add the activated Boc-L-Ala-OH solution to the neutralized H-L-Ser-OMe solution at 0°C.

-

Add DCC (1.1 equivalents) to the reaction mixture and stir at 0°C for 2 hours, then at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel column chromatography.

-

-

Deprotection (Optional):

-

The Boc group can be removed by treating the protected dipeptide with a solution of TFA in DCM.

-

The methyl ester can be removed by saponification with aqueous NaOH.

-

Logical Workflow for Solution-Phase Synthesis

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach where the growing peptide chain is anchored to an insoluble polymer support (resin).[4] Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin after each step. The Fmoc/tBu strategy is commonly employed in modern SPPS.

Quantitative Data for Solid-Phase Synthesis of L-alanyl-L-serine

| Resin | N-Terminal Protection | Side Chain Protection | Coupling Reagent | Cleavage Cocktail | Overall Yield (%) | Purity (%) | Reference |

| Wang Resin | Fmoc | tBu | DIC/HOBt | TFA/TIS/H₂O (95:2.5:2.5) | >70% | >95% | Based on standard SPPS protocols[5] |

| 2-Cl-Trityl Resin | Fmoc | tBu | HATU/DIPEA | TFA/TIS/H₂O (95:2.5:2.5) | >80% | >95% | Based on standard SPPS protocols |

Detailed Experimental Protocol: Solid-Phase Synthesis of L-alanyl-L-serine (Fmoc/tBu Strategy)

-

Resin Preparation: Swell Fmoc-L-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of L-Alanine:

-

In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Monitor the coupling reaction with a Kaiser test. If the test is positive, continue agitation for another hour.

-

Drain and wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain L-alanyl-L-serine as a white powder.

-

Workflow for Solid-Phase Peptide Synthesis

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic methods for peptide synthesis offer several advantages over chemical methods, including high stereospecificity (avoiding racemization), mild reaction conditions, and the use of minimally protected substrates.[6] Proteases, such as papain, can be used to catalyze peptide bond formation in a kinetically controlled manner.

Kinetically Controlled Enzymatic Synthesis

In this approach, an N-protected amino acid ester (the acyl donor) is reacted with an amino acid or peptide nucleophile in the presence of a protease. The enzyme catalyzes the aminolysis of the ester, forming the peptide bond.

Quantitative Data for Enzymatic Synthesis of Related Dipeptides

| Enzyme | Acyl Donor | Nucleophile | Yield (%) | Reference |

| Papain | Z-Ala-OMe | Gln | 35.5% | [7] |

| Papain (immobilized) | Z-Ala-OMe | Gln | 71.5% | [7] |

Detailed Experimental Protocol: Papain-Catalyzed Synthesis of Z-L-alanyl-L-serine

-

Substrate Preparation:

-

Prepare a solution of Z-L-Ala-OMe (e.g., in ethanol) and a solution of L-serine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

-

Enzymatic Reaction:

-

Combine the substrate solutions in a reaction vessel and bring to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a solution of papain.

-

Stir the reaction mixture and monitor the progress by HPLC.

-

-

Work-up and Purification:

-

Once the reaction has reached equilibrium or the desired conversion, stop the reaction (e.g., by adding an organic solvent to precipitate the enzyme).

-

Filter to remove the enzyme.

-

The product can be purified from the reaction mixture by crystallization or chromatography.

-

References

An In-depth Technical Guide to the Structure and Conformation of the Ala-Ser Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational properties of the alanyl-serine (Ala-Ser) dipeptide. The content delves into both theoretical and experimental findings, offering quantitative data, detailed methodologies for key analytical techniques, and visual representations of its structural features and analytical workflows. Given the relative scarcity of extensive experimental data specifically for the this compound dipeptide, this guide also incorporates data from computational studies and analogous, well-characterized dipeptides to provide a thorough understanding.

Introduction

The this compound dipeptide, composed of L-alanine and L-serine residues linked by a peptide bond, serves as a fundamental building block of proteins and peptides. Its conformational landscape is of significant interest as it influences the local secondary structure of larger polypeptide chains. The presence of a hydroxyl group in the serine side chain introduces the potential for intramolecular hydrogen bonding, which can significantly impact its preferred conformations compared to simpler dipeptides like Ala-Ala. Understanding the conformational propensities of this compound is crucial for protein structure prediction, rational drug design, and the development of peptide-based therapeutics.

Molecular Structure and Key Dihedral Angles

The conformation of the this compound dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone. The key dihedral angles that determine the overall shape of the dipeptide are φ (phi), ψ (psi), and ω (omega) for each amino acid residue, as well as the side-chain dihedral angles (χ).

The diagram below illustrates the basic structure of the L-alanyl-L-serine dipeptide and the principal backbone dihedral angles.

Conformational Analysis: A Blend of Computational and Experimental Insights

The conformational preferences of this compound have been primarily investigated through computational methods, with experimental data from analogous systems providing valuable context.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of this compound and its analogues.[1] These studies typically involve capped dipeptides (e.g., N-formyl-Ala-Ser-NH2) to mimic the peptide environment in a protein.

A significant finding from these computational analyses is the propensity of the this compound dipeptide to adopt a β-turn conformation .[1] This is a type of non-regular secondary structure that causes a reversal in the direction of the polypeptide chain. The stability of the β-turn is often attributed to the formation of intramolecular hydrogen bonds. In the case of the N-formyl-D-Ser-D-Ala-NH2 model, the most stable conformer (γD–γL) is located in the β-turn region of the Ramachandran map and is stabilized by three intramolecular hydrogen bonds.[1]

The following diagram illustrates a generic β-turn structure.

Quantitative Data from Computational Studies:

The tables below summarize the calculated relative energies and dihedral angles for the most stable conformers of N-formyl-D-Ser-D-Ala-NH2 in the gas phase, as determined by DFT calculations.[1]

Table 1: Relative Energies of Stable Conformers

| Conformer | Relative Energy (kcal/mol) |

| γD–γL | 0.00 |

| βL–γL | 0.45 |

| γL–γL | 0.62 |

| γD–γD | 1.23 |

Table 2: Dihedral Angles (φ, ψ) of Selected Stable Conformers

| Conformer | φ (Ser) (°) | ψ (Ser) (°) | φ (Ala) (°) | ψ (Ala) (°) |

| γD–γL | 75 | -75 | -75 | 75 |

| βL–γL | -150 | 150 | -75 | 75 |

| γL–γL | -75 | 75 | -75 | 75 |

| γD–γD | 75 | -75 | 75 | -75 |

Note: The nomenclature (e.g., γD, βL) refers to specific regions of the Ramachandran plot.

Experimental Data

Direct experimental structural data for the isolated this compound dipeptide is limited. However, the crystal structure of the positional isomer, L-seryl-L-alanine (Ser-Ala), has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 144657. While not identical, this structure provides valuable experimental insight into the bond lengths, bond angles, and solid-state conformation of a very similar dipeptide.

Experimental Protocols

This section provides detailed methodologies for key experimental and computational techniques used in the conformational analysis of dipeptides. While a specific protocol for this compound is not always available, these represent the standard procedures that would be employed.

Peptide Synthesis and Purification (Solid-Phase Peptide Synthesis)

A standard protocol for the synthesis of a dipeptide like this compound is through Fmoc-based solid-phase peptide synthesis (SPPS).

-

Resin Preparation: Swell a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM), followed by a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ser(tBu)-OH) to the resin. The tert-butyl (tBu) group protects the serine hydroxyl side chain. Activation of the amino acid is typically achieved using a carbodiimide-based coupling reagent (e.g., DIC) and an additive (e.g., HOBt or Oxyma).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound serine using a solution of 20% piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple the next amino acid (Fmoc-Ala-OH) to the deprotected N-terminus of the serine residue using the same activation and coupling procedure as in step 2.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine (B10760859).

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (tBu from serine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound dipeptide by mass spectrometry and analytical HPLC.

2D NMR Spectroscopy for Conformational Analysis

Two-dimensional NMR spectroscopy is a powerful technique to determine the solution conformation of peptides.

-

Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through 2-3 bonds. This helps in assigning protons within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), irrespective of whether they are bonded. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and heteronuclear resonances by analyzing the through-bond correlations in COSY and TOCSY spectra and the through-space correlations in the NOESY spectrum.

-

Measure the ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D spectrum. These coupling constants can be related to the backbone dihedral angle φ via the Karplus equation.

-

Integrate the NOESY cross-peaks to obtain distance restraints.

-

-

Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

Computational Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational analysis of a dipeptide's conformational landscape.

Detailed Steps for DFT Calculations:

-

Model Building: Construct the initial 3D structure of the capped this compound dipeptide.

-

Conformational Search: Perform a systematic search of the conformational space by rotating the key dihedral angles (φ, ψ, and χ) in discrete steps.

-

Geometry Optimization: For each starting conformation, perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).[1] This process finds the nearest local energy minimum on the potential energy surface. Solvation effects can be included using a continuum solvent model like the Polarizable Continuum Model (PCM).[1]

-

Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to ensure that it is a true minimum (i.e., has no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

-

Energy Calculation: Calculate the relative electronic and Gibbs free energies of all stable conformers to identify the most populated states.

-

Structural Analysis: Analyze the geometries of the low-energy conformers, focusing on dihedral angles, intramolecular hydrogen bonds, and comparison to canonical secondary structures.

Conclusion

The conformational landscape of the this compound dipeptide is characterized by a notable propensity to form β-turn structures, a feature largely influenced by the potential for intramolecular hydrogen bonding involving the serine side chain. While direct and extensive experimental data for this compound remains a subject for future research, computational studies provide a detailed and valuable picture of its conformational preferences. The methodologies outlined in this guide for peptide synthesis, NMR spectroscopy, and computational chemistry represent the state-of-the-art for elucidating the structure and conformation of dipeptides and are directly applicable to further investigations of this compound and its derivatives. A comprehensive understanding of the conformational behavior of this fundamental dipeptide is essential for advancing our knowledge in protein folding, structure-based drug design, and the broader field of peptide science.

References

Biological Activity of the Ala-Ser Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-serine (Ala-Ser) is a molecule of growing interest in various scientific fields, from microbiology to neuropharmacology and biopharmaceutical development. Composed of the amino acids alanine (B10760859) and serine, its biological significance is profoundly influenced by the stereochemistry of its constituent residues. This guide provides a comprehensive overview of the known and hypothesized biological activities of the four stereoisomers of this compound: L-Alanyl-L-Serine, D-Alanyl-D-Serine, L-Alanyl-D-Serine, and D-Alanyl-L-Serine. While direct experimental data on the specific biological activities of these dipeptides remain limited, this document synthesizes the available information, inferred roles based on their constituent amino acids, and potential applications. We present physicochemical data, explore potential mechanisms of action in key signaling pathways, and provide detailed experimental protocols that can be adapted for further investigation.

Physicochemical Properties of this compound Stereoisomers

Experimentally determined physicochemical data for all four stereoisomers of alanyl-serine are not extensively available in the public domain. However, computational data provides valuable insights into their expected properties. It is important to note that while enantiomeric pairs (L-Ala-L-Ser and D-Ala-D-Ser) are expected to have identical physical properties except for their optical rotation, diastereomers (L-Ala-D-Ser and D-Ala-L-Ser) will have distinct physical properties.[1]

| Property | L-Alanyl-L-Serine | D-Alanyl-D-Serine | L-Alanyl-D-Serine | D-Alanyl-L-Serine |

| Molecular Formula | C₆H₁₂N₂O₄ | C₆H₁₂N₂O₄ | C₆H₁₂N₂O₄ | C₆H₁₂N₂O₄ |

| Molecular Weight | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol |

| PubChem CID | 1549433 | 5489114 | 5489115 | 5489116 |

| Computed LogP | -4.3 | -4.3 | -4.3 | -4.3 |

| Hydrogen Bond Donors | 4 | 4 | 4 | 4 |

| Hydrogen Bond Acceptors | 5 | 5 | 5 | 5 |

| Rotatable Bond Count | 4 | 4 | 4 | 4 |

Data sourced from PubChem and are computationally generated.

Potential Biological Activities and Mechanisms of Action

The biological roles of this compound dipeptides are intricately linked to their stereoisomeric forms. The L- and D-configurations of the alanine and serine residues dictate their interactions with biological systems.

Role in Microbiology: D-Alanyl-D-Serine and Antibiotic Resistance

The D-Ala-D-Ser stereoisomer is of significant interest in the context of bacterial cell wall biosynthesis and antibiotic resistance.[2]

Mechanism: In many bacteria, the peptidoglycan cell wall is cross-linked via a peptide bridge, the synthesis of which involves a D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus on the lipid II precursor. Glycopeptide antibiotics, such as vancomycin (B549263), exert their bactericidal effect by binding with high affinity to this D-Ala-D-Ala moiety, thereby sterically hindering the transglycosylation and transpeptidation reactions essential for cell wall construction.[3]

Some vancomycin-resistant bacteria have evolved a mechanism to alter this target.[4] They synthesize peptidoglycan precursors that terminate in D-Alanyl-D-Serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[2][4] This substitution, particularly the replacement of the terminal D-alanine with D-serine, results in a significant loss of affinity for vancomycin, likely due to steric hindrance, rendering the antibiotic ineffective.[3][5] This alteration is a key mechanism of acquired resistance in certain bacterial strains.[5]

Potential Role in Neuropharmacology: Diastereomers and NMDA Receptor Modulation

The biological roles of the diastereomers L-Ala-D-Ser and D-Ala-L-Ser are less defined, but a plausible hypothesis involves the modulation of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2]

Mechanism: D-serine is a well-established endogenous co-agonist of the NMDA receptor, binding to the GluN1 (formerly NR1) subunit.[1][6] The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (like D-serine or glycine) to the GluN1 subunit is necessary for the opening of the receptor's ion channel.[1][6] This signaling is crucial for synaptic plasticity, learning, and memory.[1]

It is hypothesized that diastereomeric this compound peptides containing a D-serine residue could be transported into the brain.[2] Following transport, these dipeptides could be hydrolyzed by peptidases, releasing free D-serine.[7] The liberated D-serine would then be available to act as a co-agonist at synaptic NMDA receptors, thereby modulating glutamatergic neurotransmission.[1][2] This suggests a potential, albeit indirect, neuromodulatory role for these specific dipeptides.

Role in Cellular Metabolism: L-Alanyl-L-Serine

The L-Alanyl-L-Serine stereoisomer is composed of the two common proteinogenic amino acids and is likely involved in normal cellular metabolism.[2] It can be formed during the degradation of endogenous proteins or serve as a building block for the synthesis of larger peptides and proteins.[2] Its uptake and subsequent hydrolysis into L-alanine and L-serine would likely follow standard peptide transport and metabolic pathways.[8][9]

Application in Biopharmaceuticals: this compound as a Linker

Dipeptides are often used as linkers in antibody-drug conjugates (ADCs) due to their susceptibility to cleavage by lysosomal proteases, which allows for the release of the cytotoxic payload within the target cell. A study investigating the impact of various dipeptide linkers, including this compound, on the properties of an ADC found that this compound was one of five dipeptides that afforded a high drug-to-antibody ratio with low aggregation.[10] However, when assessed for in vitro potency, there was little difference among the 27 dipeptides tested, suggesting they are all efficiently cleaved to release the payload.[10]

Summary of Potential Biological Activities

As direct quantitative data for the biological activity of this compound is scarce, the following table summarizes the potential activities based on current knowledge and inference.

| Stereoisomer | Potential Biological Activity | Proposed Mechanism | Level of Evidence |

| D-Ala-D-Ser | Confers vancomycin resistance in bacteria. | Acts as a substitute for D-Ala-D-Ala in peptidoglycan precursors, reducing vancomycin binding affinity. | Inferred from studies on vancomycin-resistant bacteria.[2][4] |

| L-Ala-D-Ser / D-Ala-L-Ser | Neuromodulation. | Hydrolysis in the CNS to release D-serine, a co-agonist of the NMDA receptor. | Hypothesized based on the known function of D-serine.[1][2] |

| L-Ala-L-Ser | General cellular metabolism. | Serves as a source of L-alanine and L-serine following transport and hydrolysis. | Inferred from standard peptide metabolism.[2][8] |

| This compound (general) | Linker in Antibody-Drug Conjugates (ADCs). | Cleavable by lysosomal proteases to release a conjugated drug payload inside target cells. | Experimental (in the context of ADC development).[10] |

| This compound (general) | Catalysis of phosphodiester bond formation. | The serine hydroxyl group may participate in the catalytic mechanism. | Limited experimental evidence, noted as less efficient than Ser-His. |

Experimental Protocols

As there are no standardized protocols specifically for this compound, the following methodologies are adapted from standard assays and can be used to investigate the hypothesized activities.

Protocol for Assessing Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound stereoisomers against bacterial strains using the broth microdilution method.

Objective: To determine the lowest concentration of an this compound stereoisomer that inhibits the visible growth of a microorganism.

Materials:

-

This compound stereoisomers (e.g., D-Ala-D-Ser)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

Preparation of Peptide Dilutions: a. Prepare a stock solution of the this compound stereoisomer in a suitable solvent (e.g., sterile water or DMSO). b. In a 96-well plate, perform serial twofold dilutions of the peptide stock solution in MHB to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the peptide stock is added to well 1, and then 50 µL is serially transferred from well 1 to 11.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. b. Include a positive control well (MHB + inoculum, no peptide) and a negative control well (MHB only).

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the peptide at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

References

- 1. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Vancomycin - Wikipedia [en.wikipedia.org]

- 4. VanG- and D-Ala-D-Ser-dependent peptidoglycan synthesis and vancomycin resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EAR-20 peptide, a novel NMDA receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guhiy.com [guhiy.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of L-alanyl-L-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-alanyl-L-serine is a dipeptide composed of the proteinogenic amino acids L-alanine and L-serine. While direct experimental evidence delineating a specific mechanism of action for L-alanyl-L-serine is not extensively available in the public domain, its biological activities can be inferred from the well-characterized roles of its constituent amino acids. This technical guide synthesizes the current understanding of L-alanine and L-serine metabolism and signaling to postulate the mechanism of action of L-alanyl-L-serine. It is anticipated that the dipeptide undergoes hydrolysis, releasing L-alanine and L-serine, which then exert their individual physiological effects. This guide provides a comprehensive overview of these effects, including the neuroprotective and anti-inflammatory signaling pathways of L-serine and the metabolic contributions of L-alanine. Furthermore, this document outlines a proposed experimental framework to directly investigate the biological activities of L-alanyl-L-serine, providing detailed protocols for its characterization.

Introduction

L-alanyl-L-serine is a dipeptide consisting of L-alanine and L-serine, two fundamental amino acids in cellular metabolism and protein synthesis. The biological relevance of dipeptides is often linked to their role as intermediates in protein turnover or as signaling molecules. In the absence of direct studies on L-alanyl-L-serine, it is hypothesized that its primary mechanism of action involves its hydrolysis into L-alanine and L-serine, which are then available to participate in their respective metabolic and signaling pathways.

L-serine, a non-essential amino acid, has garnered significant attention for its neuroprotective and neuromodulatory roles.[1][2][3] It is a precursor for the synthesis of other amino acids, nucleotides, and sphingolipids.[4] L-alanine is a key player in energy metabolism through the glucose-alanine cycle.[5][6][7] This guide will explore the established mechanisms of these constituent amino acids to provide a comprehensive, albeit inferred, understanding of the potential actions of L-alanyl-L-serine.

Postulated Mechanism of Action

The central hypothesis is that L-alanyl-L-serine is hydrolyzed by peptidases into L-alanine and L-serine. These amino acids are then transported into cells via specific amino acid transporters, such as System A and System ASC, to exert their biological effects.[8]

The Role of L-serine

L-serine is implicated in a multitude of cellular processes, with particularly significant effects in the central nervous system.

L-serine exhibits potent neuroprotective properties through several mechanisms:

-

Activation of the PI3K/Akt/mTOR Pathway: L-serine promotes the survival, proliferation, and differentiation of neural stem cells by activating the PI3K/Akt/mTOR signaling cascade.[3][9] This pathway is crucial for cell growth and survival.

-

Glycine (B1666218) Receptor Agonism: L-serine can act as an agonist at glycine receptors, which are inhibitory neurotransmitter receptors.[3][4] Activation of these receptors leads to chloride ion influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, thereby mitigating excitotoxicity.[3]

-

Modulation of Neuroinflammation: L-serine has been shown to suppress neuroinflammatory responses.[1][2] It can influence the polarization of microglia, the resident immune cells of the brain, towards an anti-inflammatory M2 phenotype, a process that may be mediated by the P13K/Akt/mTOR pathway and the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3][10] This leads to a reduction in the production of pro-inflammatory cytokines.[9]

L-serine is a central metabolite, serving as a precursor for the synthesis of:

-

D-serine and Glycine: These are important neuromodulators that act as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[10][11]

-

Purines and Pyrimidines: Essential for DNA and RNA synthesis.

-

Sphingolipids and Phosphatidylserine: Critical components of cell membranes, particularly in the nervous system.[1]

The Role of L-alanine

L-alanine is a non-essential amino acid primarily involved in energy metabolism.

In peripheral tissues like muscle, L-alanine is synthesized from pyruvate (B1213749) derived from glycolysis.[7] It is then transported to the liver, where it is converted back to pyruvate.[6] This pyruvate can then be used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy.[7] This cycle is vital for maintaining blood glucose homeostasis and for the transport of nitrogen from peripheral tissues to the liver.[6]

Signaling Pathways and Metabolic Workflows

The following diagrams illustrate the key signaling pathways of L-serine and the metabolic workflow of L-alanine.

Quantitative Data

| Parameter | Amino Acid | Value | Organism/System | Reference |

| Transport Affinity (Km) | ||||

| System A | L-alanine | ~2 mM | Human Fibroblasts | [8] |

| L-serine | ~2 mM | Human Fibroblasts | [8] | |

| System ASC | L-alanine | Higher affinity than System A | Human Fibroblasts | [8] |

| L-serine | Higher affinity than System A | Human Fibroblasts | [8] | |

| Neuroprotective Concentration | L-serine | 114, 342, or 1027 mg/kg | Mouse (TBI model) | [1] |

| Clinical Trial Dosage | L-serine | 0.5 to 15.0 g, twice daily | Human (ALS patients) | [1] |

Proposed Experimental Protocols to Characterize L-alanyl-L-serine

To elucidate the direct mechanism of action of L-alanyl-L-serine, a systematic experimental approach is required.

Experimental Workflow

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 4. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 7. Alanine - Wikipedia [en.wikipedia.org]

- 8. The transport of alanine, serine, and cysteine in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The Role of Alanyl-Serine (Ala-Ser) in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Alanyl-Serine (Ala-Ser) is an endogenous metabolite derived from the proteinogenic amino acids L-alanine and L-serine. While the metabolic significance of its constituent amino acids is well-established, the direct role of the this compound dipeptide in cellular metabolism is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, encompassing its synthesis, transport, intracellular fate, and potential signaling implications. This document synthesizes data from studies on general dipeptide metabolism to infer the specific functions of this compound, offering a foundational resource for researchers in cellular metabolism and drug development.

Introduction

Dipeptides, once thought to be mere intermediates in protein turnover, are increasingly recognized as bioactive molecules with distinct roles in cellular physiology. Alanyl-Serine (this compound), composed of L-alanine and L-serine, is positioned at the crossroads of central carbon and nitrogen metabolism. L-alanine is a key player in the glucose-alanine cycle, while L-serine is a central node in one-carbon metabolism, crucial for the biosynthesis of nucleotides, amino acids, and for maintaining redox homeostasis.[1][2] The dipeptide form, this compound, may offer unique advantages in cellular uptake and metabolic regulation compared to its free amino acid constituents. Understanding the metabolic journey of this compound is critical for elucidating its physiological functions and exploring its therapeutic potential.

Synthesis and Degradation of this compound

Intracellular Synthesis

Direct enzymatic synthesis of this compound in mammalian cells is not well-characterized. While non-ribosomal peptide synthetases (NRPSs) are known to produce a variety of peptides in microorganisms, their role in dipeptide synthesis in mammals is not established.[3][4] It is plausible that this compound can be formed through the reversal of dipeptidase activity under specific cellular conditions, although this is generally not a primary synthetic route. The primary source of intracellular this compound is likely the lysosomal or proteasomal degradation of larger peptides and proteins.

Intracellular Degradation

Once inside the cell, this compound is hydrolyzed into its constituent amino acids, L-alanine and L-serine, by cytosolic dipeptidases.[5][6] These enzymes exhibit broad substrate specificity and are responsible for the final stage of protein degradation.[7] The activity of these peptidases ensures a supply of free amino acids for various metabolic processes.

Table 1: General Characteristics of Cytosolic Dipeptidases

| Enzyme Family | General Substrate Specificity | Putative Role in this compound Hydrolysis |

| Dipeptidases (EC 3.4.13) | Broad specificity for various dipeptides. | High likelihood of hydrolyzing this compound due to broad specificity. |

| Dipeptidyl Peptidases (e.g., DPP8, DPP9) | Cleave dipeptides from the N-terminus of polypeptides, particularly after a proline residue. | Less likely to be the primary hydrolase for free this compound.[8][9] |

Cellular Transport of this compound

The uptake of di- and tripeptides across the plasma membrane is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized in mammals.[10][11][12] These transporters harness the electrochemical proton gradient to move peptides into the cell.[13]

-

PEPT1: A low-affinity, high-capacity transporter predominantly found in the small intestine, but also in other tissues. It is responsible for the absorption of dietary di- and tripeptides.[11][14]

-

PEPT2: A high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs. It plays a role in the reabsorption and cellular uptake of peptides from the circulation.[1][10]

Given the broad substrate specificity of PEPT1 and PEPT2, it is highly probable that this compound is a substrate for these transporters, allowing for its efficient uptake into cells from the extracellular environment.[11][14]

Metabolic Fate and Downstream Pathways

Upon intracellular hydrolysis, the released L-alanine and L-serine enter their respective metabolic pathways.

L-Alanine Metabolism

-

Gluconeogenesis: L-alanine can be converted to pyruvate (B1213749) via alanine (B10760859) aminotransferase (ALT), providing a carbon skeleton for glucose synthesis in the liver.[15]

-

TCA Cycle Anaplerosis: Pyruvate derived from alanine can be converted to acetyl-CoA or oxaloacetate, replenishing intermediates of the tricarboxylic acid (TCA) cycle.

L-Serine Metabolism

-

One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines, thymidylate, and methionine.[1][2] This pathway is critical for rapidly proliferating cells, including cancer cells.[11]

-

Glycine Synthesis: Serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, another key metabolite in one-carbon metabolism.

-

Biosynthesis of Other Molecules: Serine is a precursor for the synthesis of other important molecules, including cysteine, phospholipids (B1166683) (phosphatidylserine), and sphingolipids.

Figure 1. Intracellular metabolic fate of this compound following hydrolysis.

Potential Signaling Roles of this compound

While direct signaling roles for this compound have not been extensively documented, its metabolic products can influence key cellular signaling pathways that regulate growth and metabolism.

mTORC1 Signaling

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability.[6][16] By providing a source of intracellular L-alanine and L-serine, the uptake and hydrolysis of this compound can contribute to the amino acid pool that sustains mTORC1 activity, thereby promoting protein synthesis and cell growth.

Figure 2. Potential influence of this compound on mTORC1 signaling.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio).[17] The catabolism of alanine and serine can contribute to ATP production through gluconeogenesis and the TCA cycle. Therefore, a sustained influx of this compound could potentially help maintain cellular energy levels, thereby modulating AMPK activity.

Experimental Protocols

Quantification of Intracellular this compound

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol Outline:

-

Cell Culture and Treatment: Culture cells of interest to the desired density and treat with this compound or other compounds as required.

-

Cell Harvesting and Quenching: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) and quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

-

Metabolite Extraction: Lyse cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Sample Preparation: Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under vacuum and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis: Separate metabolites using a UPLC system with a suitable column (e.g., HILIC) and detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard for this compound should be used for accurate quantification.

Figure 3. Workflow for quantifying intracellular this compound.

Measurement of this compound Hydrolysis

Method: In vitro dipeptidase activity assay using cell lysates.

Protocol Outline:

-

Preparation of Cell Lysates: Homogenize cultured cells in a suitable lysis buffer on ice.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Enzyme Reaction: Incubate a known amount of cell lysate with a defined concentration of this compound in a reaction buffer at 37°C.

-

Time-Course Sampling: Collect aliquots from the reaction mixture at different time points.

-

Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding a quenching agent (e.g., trichloroacetic acid).

-

Analysis of Products: Quantify the amount of L-alanine and/or L-serine produced using a suitable analytical method, such as HPLC with pre-column derivatization or UPLC-MS/MS.

-

Calculation of Activity: Determine the rate of this compound hydrolysis per unit of total protein.

Conclusion and Future Directions

This compound is a dipeptide with the potential to significantly influence cellular metabolism through the provision of its constituent amino acids, L-alanine and L-serine. Its efficient transport into cells via peptide transporters and subsequent hydrolysis by cytosolic dipeptidases positions it as a key nutrient source. Future research should focus on elucidating the specific enzymes responsible for its synthesis and degradation, characterizing its transport kinetics in different cell types, and directly investigating its impact on major signaling pathways. A deeper understanding of this compound metabolism will be invaluable for the fields of metabolic research, nutrition, and the development of novel therapeutic strategies.

References

- 1. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidase - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Intestinal dipeptidases and the dipeptide transport in the monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying natural substrates for dipeptidyl peptidases 8 and 9 using terminal amine isotopic labeling of substrates (TAILS) reveals in vivo roles in cellular homeostasis and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying Natural Substrates for Dipeptidyl Peptidases 8 and 9 Using Terminal Amine Isotopic Labeling of Substrates (TAILS) Reveals in Vivo Roles in Cellular Homeostasis and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of Ala-Ser in Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-alanyl-L-serine (Ala-Ser) is a naturally occurring biomolecule composed of the amino acids alanine (B10760859) and serine. While a component of numerous proteins, the presence of free this compound in various biological matrices points to its potential role as a metabolic intermediate and bioactive compound. This technical guide provides an in-depth overview of the discovery, quantification, and potential biological significance of this compound found in natural sources.

Discovery and Natural Occurrence

The identification of free dipeptides like this compound in natural sources has been a gradual process, evolving with advancements in analytical chemistry. Early research in the mid-20th century using techniques like paper chromatography laid the groundwork for separating and identifying amino acids and small peptides in animal tissue extracts. While a singular, seminal "discovery" paper for free this compound is not prominent in the historical literature, its identification emerged from broader, comprehensive analyses of the free amino acid and peptide content of various tissues.

This compound has been detected in a range of natural sources, primarily in animal tissues. It is recognized as a metabolite in various organisms.[1] Food science and metabolomics studies have identified this compound in meat products, including:

-

Porcine Tissues: this compound is a known constituent of pork.[1][2]

-

Avian Tissues: The dipeptide has been detected in chicken.[3][4]

-

Other Animal Sources: Databases like FooDB have noted its presence in anatidaes (ducks, geese, swans) and domestic pigs.

While the primary documented sources are animal-based, the presence of dipeptides in plants and microbial fermentations is an active area of research, suggesting that this compound may be present in a wider range of organisms than currently documented.[5][6][7]

Quantitative Data of this compound in Natural Sources

Quantitative analysis of this compound is crucial for understanding its physiological concentrations and potential biological relevance. Modern analytical techniques, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have enabled the sensitive and specific quantification of dipeptides in complex biological matrices.

The following table summarizes available quantitative data for this compound in a natural source. It is important to note that concentrations can vary based on factors such as the specific muscle type, age, and diet of the animal.

| Natural Source | Tissue | Method | This compound Concentration | Reference |

| Mouse (C57BL/6N) | Muscle | UPLC-MS/MS | Detected | [2][8] |

Further research is needed to establish a comprehensive database of this compound concentrations across a wider variety of natural sources.

Experimental Protocols

Extraction and Purification of this compound from Biological Samples

The following is a generalized protocol for the extraction and purification of dipeptides from animal tissue, based on established methodologies.[2][9]

Objective: To extract and partially purify low-molecular-weight compounds, including dipeptides like this compound, from animal muscle tissue for subsequent analysis.

Materials:

-

Animal muscle tissue (e.g., porcine longissimus dorsi, chicken breast)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Ice-cold 0.1 M Hydrochloric Acid (HCl) with 10 µM Norleucine (as internal standard)

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g and 4°C

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Milli-Q or equivalent ultrapure water

-

Vacuum concentrator

Protocol:

-

Sample Homogenization:

-

Flash-freeze approximately 100 mg of fresh muscle tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer 20 mg of the powdered tissue to a pre-weighed 1.5 mL microcentrifuge tube.

-

Add 100 µL of ice-cold 0.1 M HCl containing the internal standard.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Incubate on ice for 30 minutes to allow for cell lysis and extraction of small molecules.

-

-

Protein Precipitation and Clarification:

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.

-

Carefully collect the supernatant, which contains the free amino acids and dipeptides.

-

-

Solid-Phase Extraction (SPE) for Desalting and Purification:

-

Condition a C18 SPE cartridge by passing 1 mL of 100% ACN followed by 1 mL of 5% ACN/0.1% FA in water.

-

Equilibrate the cartridge with 2 mL of 0.1% FA in water.

-

Load the clarified supernatant onto the SPE cartridge.

-

Wash the cartridge with 2 mL of 0.1% FA in water to remove salts and other highly polar impurities.

-

Elute the peptides with 1 mL of 50% ACN/0.1% FA in water into a clean collection tube.

-

-

Sample Concentration:

-

Dry the eluted sample in a vacuum concentrator.

-

Reconstitute the dried peptide extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis (e.g., 5% ACN/0.1% FA in water).

-

Workflow for Extraction and Purification of this compound.

UPLC-MS/MS Quantification of this compound

The following is a representative UPLC-MS/MS protocol for the quantification of this compound, adapted from established methods for dipeptide analysis.[2][8]

Objective: To quantify the concentration of this compound in a purified biological extract.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC I-Class)

-

Tandem mass spectrometer (e.g., Sciex QTRAP 6500+)

-

UPLC column: Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

-

This compound analytical standard

UPLC Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 - 1.0 min: 2% B

-

1.0 - 5.0 min: 2% to 30% B (linear gradient)

-

5.0 - 5.5 min: 30% to 95% B (linear gradient)

-

5.5 - 6.5 min: 95% B (hold)

-

6.5 - 7.0 min: 95% to 2% B (linear gradient)

-

7.0 - 8.0 min: 2% B (re-equilibration)

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions for this compound (C₆H₁₂N₂O₄, MW: 176.17 g/mol ):

-

Precursor Ion (Q1): m/z 177.1

-

Product Ions (Q3):

-

m/z 88.1 (quantifier)

-

m/z 70.1 (qualifier)

-

-

-

Ion Source Parameters (to be optimized for the specific instrument):

-

IonSpray Voltage: ~5500 V

-

Temperature: ~500°C

-

Curtain Gas: ~35 psi

-

Collision Gas: Medium

-

Ion Source Gas 1: ~50 psi

-

Ion Source Gas 2: ~60 psi

-

-

Compound Parameters (to be optimized):

-

Declustering Potential (DP): ~60 V

-

Entrance Potential (EP): ~10 V

-

Collision Energy (CE) for m/z 88.1: ~20 V

-

Collision Energy (CE) for m/z 70.1: ~30 V

-

Collision Cell Exit Potential (CXP): ~10 V

-

Data Analysis:

-

A standard curve is generated using serial dilutions of the this compound analytical standard.

-

The peak area of the quantifier ion (m/z 88.1) for this compound in the biological samples is integrated.

-

The concentration of this compound in the samples is calculated by interpolation from the standard curve.

UPLC-MS/MS Workflow for this compound Quantification.

Biological Activity and Signaling Pathways

While many dipeptides are known to possess biological activities, the specific signaling roles of free this compound are not yet well-defined.[10] Much of the research has focused on larger peptides that contain the this compound sequence or on the biological effects of its constituent amino acids.

Potential Roles of this compound:

-

Metabolic Intermediate: this compound is likely involved in the cellular pool of free amino acids and dipeptides, serving as a readily available source of alanine and serine for protein synthesis and other metabolic pathways.

-

Antioxidant Activity: Dipeptides, particularly those containing certain amino acids, can exhibit antioxidant properties by scavenging free radicals or chelating metal ions.[11] While not as potent as histidine-containing dipeptides like carnosine, this compound may contribute to the overall antioxidant capacity of tissues.[12]

-